Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe
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Overview
Description
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe is a synthetic peptide derivative. This compound is composed of a sequence of amino acids, each protected by tert-butyloxycarbonyl (Boc) groups. The presence of these Boc groups helps in stabilizing the compound and preventing unwanted side reactions during synthesis. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups. The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The phenolic group in tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The Boc groups can be removed under acidic conditions to expose the free amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with altered functional groups.
Substitution: Free amino acids and peptides without Boc protection.
Scientific Research Applications
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe involves its interaction with specific molecular targets. The Boc groups protect the amino acids during synthesis, allowing for selective reactions. Once the Boc groups are removed, the free amino acids can interact with biological targets, such as enzymes or receptors, to exert their effects. The pathways involved often include peptide bond formation and cleavage, as well as interactions with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Tyr(Me)-OH: A similar compound with a methoxy group instead of a Boc group.
Boc-DL-Tyr-OH: Another derivative with a free hydroxyl group.
Boc-DL-Tyr(2,6-Dichloro-Bzl)-OH: A derivative with dichlorobenzyl protection
Uniqueness
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe is unique due to its specific sequence of amino acids and the presence of multiple Boc groups. This combination provides enhanced stability and reactivity, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXVBVRGZUTEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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